7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester
Overview
Description
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, a hydroxy group at the 4th position, and an ethyl ester group at the 3rd position of the naphthyridine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the condensation of 3-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by chlorination and hydrolysis steps. The reaction conditions typically include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is usually purified through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-chloro-4-oxo-[1,8]naphthyridine-3-carboxylic acid ethyl ester.
Reduction: Formation of 4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Uniqueness
7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and hydroxy groups provide sites for further chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-13-10-6(9(7)15)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLGOTPMMMZZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510267 | |
Record name | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83785-66-4 | |
Record name | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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